4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide -

4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide

Catalog Number: EVT-4227027
CAS Number:
Molecular Formula: C18H15BrFNO3S
Molecular Weight: 424.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

25B-NBF (2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine)

Compound Description: 25B-NBF is a psychoactive substance categorized as a phenethylamine. It exhibits potent agonist activity at the 5-hydroxytryptamine receptor. Research has focused on understanding its metabolism and elimination properties due to its recent discovery and potential for abuse. []

Relevance: Both 25B-NBF and 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide share a 4-bromobenzene group and a 2-fluorobenzyl moiety within their structures. This structural similarity suggests potential overlap in their pharmacological profiles and metabolic pathways. Understanding the metabolism of 25B-NBF could provide insights into the potential biotransformation of the target compound. []

(E)-4-((5-Bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 1)

Compound Description: This compound is a Schiff base incorporating a benzenesulfonamide moiety. It serves as a key building block in the synthesis of more complex molecules, including a zinc(II) phthalocyanine complex (Compound 3) investigated for its photophysical and photochemical properties. [, ]

Relevance: The presence of the 4-bromobenzenesulfonamide group in both Compound 1 and 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide highlights a structural similarity. This shared moiety suggests potential similarities in their chemical reactivity and potential for engaging in similar intermolecular interactions. [, ]

(E)-4-((5-Bromo-2-(3,4-dicyanophenoxy)-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 2)

Compound Description: This compound represents a more elaborate derivative of the Schiff base (Compound 1). It incorporates a 3,4-dicyanophenoxy substituent, potentially influencing its electronic properties and interactions with biological targets. Compound 2 is a precursor to the zinc(II) phthalocyanine complex (Compound 3) investigated for photodynamic therapy applications. [, ]

Relevance: Similar to Compound 1, Compound 2 shares the core 4-bromobenzenesulfonamide group with 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide. This structural resemblance, despite the presence of additional substituents in Compound 2, suggests a shared chemical lineage and potentially similar reactivity patterns. [, ]

2(3),9(10),16(17),23(24)-Tetra-[(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidanyl)benzylidene)amino)-N-(pyridine-2-yl)benzenesulfonamide]phthalocyaninato zinc(II) (Compound 3)

Compound Description: This complex molecule is a zinc(II) phthalocyanine functionalized with four units of a modified Schiff base (derived from Compound 2). This design aims to enhance its solubility and potentially improve its photophysical and photochemical properties for applications like photodynamic therapy. [, ]

Relevance: While structurally more complex than 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide, Compound 3 retains the 4-bromobenzenesulfonamide moiety. This connection highlights the versatility of this structural motif in medicinal chemistry and materials science. [, ]

3-Bromo-N-(4-fluorobenzyl)benzo[b]thiophene-2-carboxamide (Compound 6)

Compound Description: This benzothiophene derivative exhibits potent antimalarial activity, specifically targeting the enoyl-acyl carrier protein reductase (ENR) enzyme of Plasmodium falciparum. Studies have demonstrated its efficacy both in vitro and in vivo, positioning it as a promising lead for developing new antimalarial therapies. [, ]

Relevance: Compound 6 shares the 4-fluorobenzyl substituent with 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide. While the core scaffolds differ (benzothiophene vs. benzenesulfonamide), the shared substituent suggests a potential for these compounds to interact with similar binding pockets or exhibit overlapping pharmacological effects. [, ]

N-(4-Fluorobenzyl)-4-(5-p-tolyl-3-trifluoromethylpyrazol-1-yl)benzenesulfonamide (Compound 5) and N-Fluoromethyl-4-(5-p-tolyl-3-trifluoromethylpyrazol-1-yl)benzenesulfonamide (Compound 6)

Compound Description: These compounds are fluorine-containing cyclooxygenase-2 (COX-2) inhibitors designed as potential positron emission tomography (PET) imaging agents. Although they showed potent COX-2 inhibition in vitro, further evaluation revealed limitations in their specificity and uptake in vivo. []

Relevance: Both Compound 5 and Compound 6, along with 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide, belong to the benzenesulfonamide class and incorporate a 4-fluorobenzyl (Compound 5) or fluoromethyl (Compound 6) group. These structural similarities emphasize the importance of these moieties in the development of COX-2 inhibitors. []

2-[3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid amides

Compound Description: This group comprises a series of 24 novel phthalazin‐4‐ylacetamide derivatives synthesized and evaluated for their antimycobacterial activity. These compounds demonstrated promising in vitro activity against various mycobacterial species, including Mycobacterium tuberculosis. []

Relevance: Compounds within this group and 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide share the presence of a 4-bromo-2-fluorobenzyl group. This structural commonality, despite differing core structures, highlights the potential significance of this group in interacting with biological targets and its potential for further exploration in medicinal chemistry. []

4-Methyl-N-(2-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)benzenesulfonamide (6z4) and 4-Bromo-N-(2-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)propan-2-yl)benzenesulfonamide (6z6)

Compound Description: These compounds are part of a series of sulfonamide-tagged 1,2,3-triazoles synthesized via click chemistry and evaluated for their antibacterial and antioxidant activities. They showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. []

Relevance: Compounds 6z4 and 6z6, along with 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide, belong to the benzenesulfonamide class. The presence of bromo substituents in both 6z4 and the target compound, and the shared sulfonamide linkage highlight common structural features within this group, potentially contributing to their biological activities. []

N-[(E)-[[2-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethyl]amino]methylene]-4-bromo-benzenesulfonamide (Ebrotidine)

Compound Description: Ebrotidine is a drug investigated for its gastroprotective effects. It has been shown to effectively prevent gastroduodenal lesions induced by piroxicam, demonstrating comparable or even superior efficacy to ranitidine. []

Relevance: Ebrotidine, like 4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide, features a 4-bromobenzenesulfonamide moiety. This shared structural element, despite significant differences in the remaining structures, suggests a potential for common pharmacophoric features and underscores the importance of this group in medicinal chemistry. []

Properties

Product Name

4-bromo-N-(4-fluorobenzyl)-N-(2-furylmethyl)benzenesulfonamide

IUPAC Name

4-bromo-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzenesulfonamide

Molecular Formula

C18H15BrFNO3S

Molecular Weight

424.3 g/mol

InChI

InChI=1S/C18H15BrFNO3S/c19-15-5-9-18(10-6-15)25(22,23)21(13-17-2-1-11-24-17)12-14-3-7-16(20)8-4-14/h1-11H,12-13H2

InChI Key

OCRDFJNOWLVBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.